molecular formula C14H14ClN3O4S B2457900 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride CAS No. 678186-04-4

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride

Cat. No.: B2457900
CAS No.: 678186-04-4
M. Wt: 355.79
InChI Key: JEMTXDGSQLMDRR-UHFFFAOYSA-N
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Description

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride is a chemical compound with the molecular formula C14H14ClN3O4S and a molecular weight of 355.8 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with pyridin-2-ylcarbamoylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride involves its ability to react with nucleophiles, such as amines and alcohols, to form stable sulfonamide and sulfonate derivatives. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with various nucleophiles. The pyridin-2-ylcarbamoylamino moiety enhances the compound’s reactivity and specificity towards certain molecular targets, making it useful in biochemical and pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl Chloride is unique due to the presence of both the ethoxy and pyridin-2-ylcarbamoylamino groups, which enhance its reactivity and specificity. This makes it a valuable reagent in organic synthesis and a potential candidate for drug development and proteomics research.

Properties

IUPAC Name

4-ethoxy-3-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S/c1-2-22-12-7-6-10(23(15,20)21)9-11(12)17-14(19)18-13-5-3-4-8-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMTXDGSQLMDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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